
Melitracen
Descripción general
Descripción
Melitracen es un antidepresivo tricíclico utilizado principalmente para el tratamiento de la depresión y la ansiedad. Es conocido por varios nombres comerciales, incluyendo Melixeran y Trausabun . This compound se combina a menudo con flupentixol en un producto comercializado como Deanxit . El compuesto se caracteriza por su fórmula química C21H25N y una masa molar de 291.438 g/mol .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La preparación de melitracen implica un proceso sintético de varios pasos. Un método común incluye los siguientes pasos :
Reacción de Grignard: La cetona de 10,10-dimetilantraceno-9 y el cloropropano de 3-dimetilamino-1 experimentan una reacción de Grignard en presencia de un iniciador, como una mezcla de yodo y bromofumos.
Reacción de deshidratación y formación de sal: El producto intermedio de la reacción de Grignard se deshidrata en condiciones ácidas, seguido de una reacción de formación de sal para obtener el producto bruto.
Purificación: El producto bruto se purifica mediante cristalización utilizando un solvente orgánico para lograr this compound de alta pureza.
Métodos de producción industrial: La producción industrial de this compound sigue rutas sintéticas similares pero está optimizada para la producción a gran escala. El proceso implica controlar las condiciones de reacción para garantizar un alto rendimiento y pureza, con una pureza reportada de más del 99,8% y un rendimiento de más del 80% .
Análisis De Reacciones Químicas
Tipos de reacciones: Melitracen experimenta varias reacciones químicas, incluyendo:
Oxidación: this compound se puede oxidar en condiciones específicas, lo que lleva a la formación de diferentes productos de oxidación.
Reducción: Las reacciones de reducción pueden convertir this compound en sus formas reducidas.
Sustitución: this compound puede experimentar reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos.
Reactivos y condiciones comunes:
Agentes oxidantes: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Agentes reductores: Se utilizan agentes reductores como hidruro de litio y aluminio e hidruro de sodio y boro.
Reactivos de sustitución: Se emplean varios agentes halogenantes y nucleófilos en las reacciones de sustitución.
Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir derivados de aminas.
Aplicaciones Científicas De Investigación
Pharmacological Profile
Melitracen primarily functions as a selective norepinephrine and serotonin reuptake inhibitor. Its mechanism of action involves blocking the reuptake of these neurotransmitters, thereby increasing their availability in the synaptic cleft. This pharmacological property underpins its use in treating mood disorders and has implications for other medical conditions.
Ulcerative Colitis
Recent studies have investigated the efficacy of this compound in conjunction with flupentixol for patients suffering from ulcerative colitis. A meta-analysis involving 654 patients indicated that the flupentixol-melitracen combination significantly improved treatment outcomes compared to traditional therapies. The risk ratio (RR) was found to be 1.29 (95% CI = 1.20 to 1.40, P < 0.001), suggesting a notable advantage in symptom management and overall efficacy .
Key Findings:
- Study Design: Meta-analysis of eleven trials.
- Patient Population: 654 patients with ulcerative colitis.
- Outcome: Improved efficacy compared to standard treatments.
Persistent Idiopathic Facial Pain (PIFP)
This compound has also shown promise in managing persistent idiopathic facial pain. A retrospective study involving 128 patients treated with flupentixol-melitracen tablets reported that 82% of participants achieved significant pain relief (≥50% reduction in Numeric Rating Scale scores). The median onset of pain relief was observed within three days of treatment .
Key Findings:
- Study Design: Retrospective cohort study.
- Patient Population: 128 patients diagnosed with PIFP.
- Outcome: High efficacy and safety profile noted.
Anxiety and Depression
The combination of this compound and flupentixol has been explored for its effects on anxiety and depressive symptoms, particularly in patients with gastrointestinal disorders like irritable bowel syndrome (IBS). Clinical observations suggest that this combination can alleviate anxiety and improve overall mental health status in patients undergoing treatment for IBS .
Key Findings:
- Study Design: Observational studies on IBS patients.
- Outcome: Reduction in anxiety symptoms alongside gastrointestinal treatment.
Summary of Clinical Studies
Mecanismo De Acción
Melitracen ejerce sus efectos antidepresivos inhibiendo la recaptación de neurotransmisores como la noradrenalina y la serotonina en la sinapsis . Esta inhibición conduce a concentraciones aumentadas de estos neurotransmisores en la hendidura sináptica, mejorando la neurotransmisión y aliviando los síntomas depresivos. Los objetivos moleculares incluyen los transportadores de noradrenalina y serotonina, que son cruciales para el proceso de recaptación .
Compuestos similares:
Imipramina: Otro antidepresivo tricíclico con mecanismos de acción similares.
Amitriptilina: Conocido por su eficacia en el tratamiento de la depresión y la ansiedad, similar a this compound.
Fluotracen: Comparte similitudes estructurales con this compound y exhibe efectos farmacológicos comparables.
Singularidad: this compound es único en su combinación con flupentixol, que mejora sus efectos terapéuticos y mejora la tolerancia . Esta combinación proporciona un inicio de acción más rápido y una mejor gestión de los síntomas depresivos y de ansiedad en comparación con otros antidepresivos tricíclicos .
Comparación Con Compuestos Similares
Imipramine: Another tricyclic antidepressant with similar mechanisms of action.
Amitriptyline: Known for its efficacy in treating depression and anxiety, similar to melitracen.
Fluotracen: Shares structural similarities with this compound and exhibits comparable pharmacological effects.
Uniqueness: this compound is unique in its combination with flupentixol, which enhances its therapeutic effects and improves tolerability . This combination provides a faster onset of action and better management of depressive and anxiety symptoms compared to other tricyclic antidepressants .
Actividad Biológica
Melitracen is a psychotropic drug primarily used in the treatment of anxiety and depressive disorders. It is often combined with flupentixol, an antipsychotic, to enhance therapeutic effects. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.
This compound acts primarily as a biphasic antidepressant , influencing neurotransmitter levels in the brain. It inhibits the reuptake of norepinephrine and serotonin, leading to increased concentrations of these monoamines in the synaptic cleft. This action helps alleviate symptoms of depression and anxiety.
Neurotransmitter Modulation
- Norepinephrine : Enhances mood and energy levels.
- Serotonin : Regulates mood, anxiety, and overall emotional state.
Meta-Analysis on Ulcerative Colitis
A meta-analysis involving 654 patients treated with flupentixol-melitracen for ulcerative colitis demonstrated significant efficacy compared to traditional treatments. The results indicated a risk ratio (RR) of 1.29 (95% CI = 1.20 to 1.40, ), suggesting that the combination therapy is more effective in managing symptoms associated with this condition .
Parameter | Treatment Group | Control Group | Statistical Significance |
---|---|---|---|
Number of Patients | 328 | 326 | |
Risk Ratio (RR) | 1.29 | - |
Case Studies
-
Anxiety and Depression Management :
- A case study reported a 46-year-old female patient with chronic anxiety and depression who experienced significant symptom relief after switching to flupentixol-melitracen from clonazepam and doxepin. Her Hamilton Anxiety Scale (HAMA) score improved from 23 (moderate anxiety) to 13 after treatment .
- Hyponatremia and Dysphagia :
Pharmacokinetics
Recent studies have assessed the pharmacokinetic properties of this compound in fixed-dose combinations (FDCs) with flupentixol. The elimination half-life for this compound ranges from 60 to 73 hours , indicating prolonged action in the body .
Pharmacokinetic Parameter | This compound |
---|---|
Elimination Half-Life (t½) | 60-73 hours |
Volume of Distribution (Vd/F) | 2311.15 ± 389.82 L |
Clearance Rate (CL/F) | 22.99 ± 4.85 L/h |
Safety Profile
While this compound is generally well-tolerated, some adverse effects have been reported, including:
Propiedades
IUPAC Name |
3-(10,10-dimethylanthracen-9-ylidene)-N,N-dimethylpropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N/c1-21(2)19-13-7-5-10-17(19)16(12-9-15-22(3)4)18-11-6-8-14-20(18)21/h5-8,10-14H,9,15H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWWLWDURRGNSRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C(=CCCN(C)C)C3=CC=CC=C31)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
10563-70-9 (hydrochloride) | |
Record name | Melitracen [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005118296 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4048274 | |
Record name | Melitracen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4048274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5118-29-6 | |
Record name | Melitracen | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5118-29-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Melitracen [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005118296 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Melitracen | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13384 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Melitracen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4048274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Melitracen | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.507 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MELITRACEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q7T0Y1109Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.